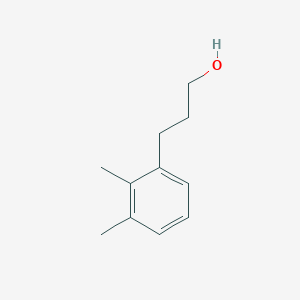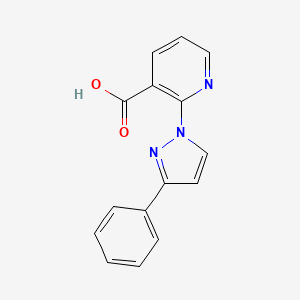
N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine is an organic compound with the molecular formula C9H15N3. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a dimethylaminoethylamino group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine typically involves the reaction of 2-aminopyridine with dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dimethylaminoethylamine: A related compound with similar structural features but lacking the pyridine ring.
3-Aminopyridine: Another pyridine derivative with an amino group at the 3-position but without the dimethylaminoethyl substituent.
N,N-Dimethyl-2-aminopyridine: A compound with a dimethylamino group directly attached to the pyridine ring.
Uniqueness
N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine is unique due to the presence of both the pyridine ring and the dimethylaminoethylamino group, which imparts distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine |
InChI |
InChI=1S/C9H15N3/c1-12(2)7-6-11-9-4-3-5-10-8-9/h3-5,8,11H,6-7H2,1-2H3 |
Clé InChI |
FUNIQVYLAQLUDD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=CN=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














